

Application Notes and Protocols: InhA Enzyme Kinetics with a Potent Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *InhA-IN-7*

Cat. No.: *B12385461*

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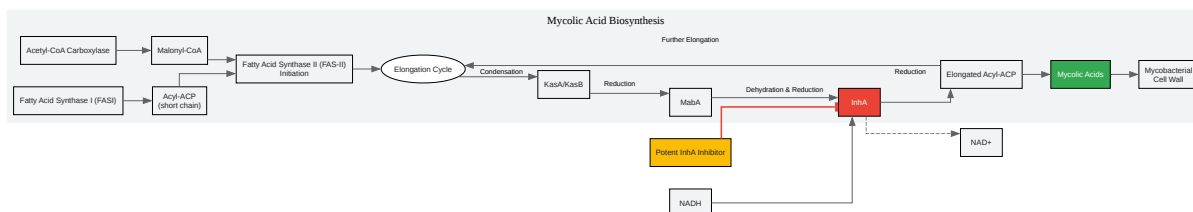
Introduction

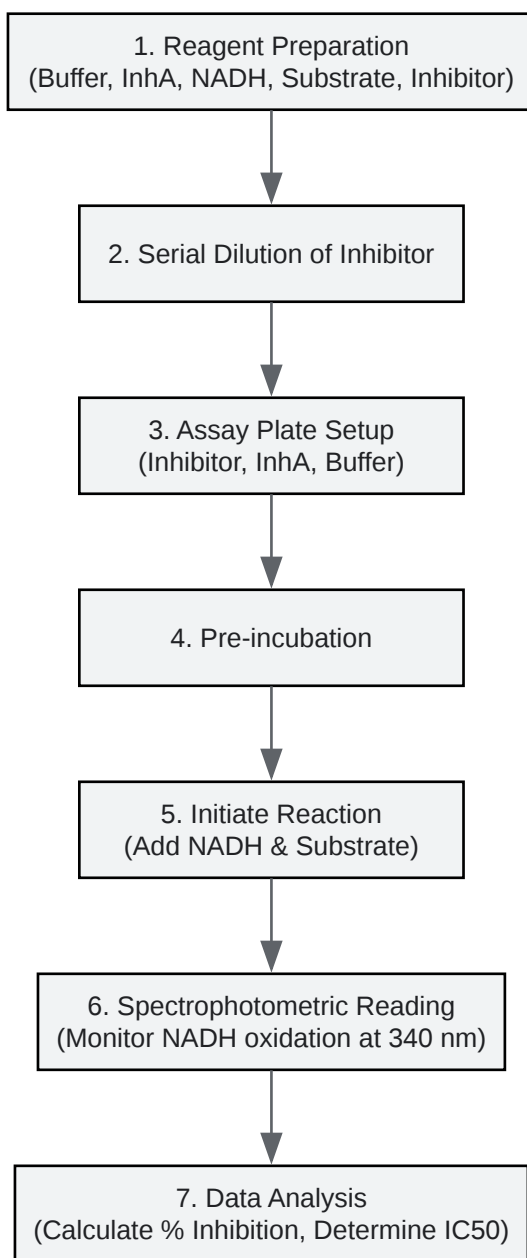
InhA, the enoyl-acyl carrier protein (ACP) reductase from *Mycobacterium tuberculosis*, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2] This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[1][5][6] Notably, direct inhibitors of InhA can circumvent the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][7]

This document provides a detailed experimental protocol for determining the enzyme kinetics of InhA and evaluating the inhibitory potential of a compound, here exemplified by a potent inhibitor, as no specific public domain information was found for a compound named "**InhA-IN-7**". The protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADH.

InhA Signaling Pathway in Mycolic Acid Biosynthesis

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic acid precursors.





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- To cite this document: BenchChem. [Application Notes and Protocols: InhA Enzyme Kinetics with a Potent Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385461#experimental-protocol-for-inha-enzyme-kinetics-with-inha-in-7]

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